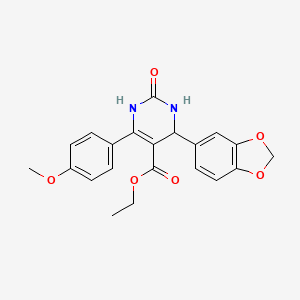

ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine (THPM) derivative synthesized via a modified Biginelli reaction. This compound features a 1,3-benzodioxole substituent at the C4 position and a 4-methoxyphenyl group at C6, distinguishing it from simpler THPM analogs. The 2-oxo (keto) group at position 2 and the ethyl ester at position 5 are common structural motifs in this class of compounds, which are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .

Crystallographic studies of analogous THPMs (e.g., sulfanylidene derivatives) reveal puckered six-membered rings with boat or chair conformations, stabilized by intramolecular hydrogen bonding between the NH group and the carbonyl oxygen . The electron-donating methoxy group on the 4-methoxyphenyl substituent enhances solubility and may modulate biological activity by influencing electronic distribution across the aromatic system .

Properties

IUPAC Name |

ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c1-3-27-20(24)17-18(12-4-7-14(26-2)8-5-12)22-21(25)23-19(17)13-6-9-15-16(10-13)29-11-28-15/h4-10,19H,3,11H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOXYAFIQOEHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386506 | |

| Record name | ST013287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-25-2 | |

| Record name | ST013287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate and 4-methoxybenzaldehyde in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, showcasing potential as an anticancer agent.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Intermediate for Complex Molecules : It can be utilized to synthesize more complex organic molecules due to its reactive functional groups.

- Diverse Chemical Reactions : The compound can undergo oxidation to form oxo derivatives or reduction to yield dihydro derivatives.

Material Science

In material science, this compound is explored for developing new materials:

- Polymer Chemistry : Its unique structure may enable the creation of novel polymers with specific properties.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the modulation of specific signaling pathways involved in cell cycle regulation.

Case Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical lab demonstrated that this compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined through standard microbiological assays, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate becomes evident when compared to related THPM derivatives. Below is a detailed analysis:

Substituent Effects at C4 and C6

- 1,3-Benzodioxole vs.

- Methoxy vs. Methyl at C6 : The 4-methoxyphenyl group enhances solubility compared to methyl or bromine substituents, as evidenced by logP values (target compound: ~2.8 vs. bromophenyl analog: ~3.5) .

Heteroatom Effects at Position 2

- 2-Oxo vs. 2-Thioxo : The thioketo group (2-thioxo) significantly enhances antioxidant and antibacterial activities due to sulfur’s nucleophilic and redox-active nature. However, it reduces metabolic stability compared to the oxo group .

Ester Group Variations

- Ethyl vs. Benzyl Esters : Ethyl esters balance solubility and membrane permeability, whereas benzyl esters (e.g., in compound ) prioritize lipophilicity for cytotoxic applications.

Research Findings and Structure-Activity Relationships (SAR)

- Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group in the target compound increases electron density at C6, enhancing interactions with polar enzyme active sites (e.g., COX-2) .

- Benzodioxole’s Role: The 1,3-benzodioxole moiety may mimic catechol structures, enabling binding to dopamine receptors or monooxygenases .

- Thioketo Superiority : 2-Thioxo derivatives consistently outperform 2-oxo analogs in antioxidant assays, likely due to thiyl radical scavenging .

Biological Activity

Ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a molecular formula of and a molecular weight of approximately 396.4 g/mol. Its structure includes a benzodioxole moiety and a methoxyphenyl group, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N2O6 |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 5720-25-2 |

| Density | 1.2 g/cm³ |

| Boiling Point | 410.1 °C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been studied for its potential anticancer effects. Its mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation. Preliminary studies have indicated:

- Inhibition of cell growth in various cancer cell lines.

- Induction of apoptosis in cancer cells through the modulation of signaling pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may bind to specific receptors or enzymes, leading to altered cellular responses. Notably:

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell survival.

- Cell Cycle Arrest : It can induce cell cycle arrest at different phases, preventing cancer cells from proliferating.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound showed promising antimicrobial activity against resistant strains of bacteria .

- Anticancer Activity : Research highlighted in Cancer Letters demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound to target proteins associated with cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves Biginelli-like condensation reactions. Key steps include:

- Condensation of substituted aldehydes (e.g., 1,3-benzodioxol-5-carbaldehyde) with β-keto esters (e.g., ethyl acetoacetate) and urea/thiourea derivatives under acidic catalysis (e.g., HCl or acetic acid) .

- Temperature control (reflux at 80–100°C) and solvent selection (ethanol or dichloromethane) are critical for cyclization and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR (1H/13C) : Assigns proton environments (e.g., benzodioxol methine protons at δ 5.8–6.2 ppm) and carbonyl groups (δ 165–170 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 423.1) .

- X-ray crystallography : Resolves stereochemistry and confirms tetrahydropyrimidine ring puckering (e.g., C4-chair conformation) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzodioxol vs. phenyl substituents) affect biological activity in this tetrahydropyrimidine scaffold?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the 1,3-benzodioxol-5-yl group with phenyl or halogenated analogs to assess antimicrobial/anti-inflammatory potency .

- Assays :

- Antimicrobial: Broth microdilution (MIC values against S. aureus and E. coli).

- Anti-inflammatory: COX-2 inhibition assays (IC50 comparisons) .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Simulate binding to COX-2 or bacterial dihydrofolate reductase (DHFR). The 4-methoxyphenyl group forms π-π interactions with Tyr355 in COX-2 .

- Kinetic Studies : Measure enzyme inhibition constants (Ki) via fluorometric assays .

Q. How can conflicting data on thermal stability and solubility be resolved for formulation studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.